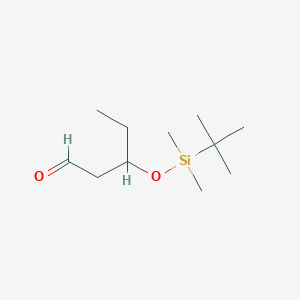

3-(tert-Butyldimethylsiloxy)pentanal

Vue d'ensemble

Description

3-(tert-Butyldimethylsiloxy)pentanal is an organic compound with the molecular formula C11H24O2Si. It is a derivative of pentanal, where the hydrogen atom on the third carbon is replaced by a tert-butyldimethylsiloxy group. This modification imparts unique chemical properties to the compound, making it valuable in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsiloxy)pentanal typically involves the protection of the hydroxyl group in 3-pentanol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The protected alcohol is then oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

3-(tert-Butyldimethylsiloxy)pentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyldimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

Oxidation: 3-(tert-Butyldimethylsiloxy)pentanoic acid

Reduction: 3-(tert-Butyldimethylsiloxy)pentanol

Substitution: Various substituted pentanal derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

3-(tert-Butyldimethylsiloxy)pentanal has the molecular formula . Its structure features a pentanal backbone with a tert-butyldimethylsiloxy group, which enhances its reactivity and stability in various chemical reactions.

Applications in Organic Synthesis

1. Synthetic Reagent in Glycobiology

One of the significant applications of this compound is as a reagent in synthetic glycobiology. It serves as an important building block for the synthesis of complex carbohydrates and glycoproteins. The compound can act as both an aldol donor and acceptor, facilitating stereocontrolled reactions essential for producing specific sugar derivatives .

2. Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of several natural products. For example, it plays a crucial role in synthesizing biologically active compounds such as (+)-ambruticin and (−)-salinosporamide A. These compounds have shown promising activity against various cancer cell lines, highlighting the potential of this compound in pharmaceutical applications .

Applications in Materials Science

1. Polymer Chemistry

In materials science, this compound is being explored for its potential use in polymer chemistry. Its siloxy group imparts unique properties to polymers, such as increased thermal stability and enhanced mechanical strength. This makes it suitable for applications in coatings and sealants that require durability under extreme conditions .

2. Surface Modification

The compound can also be used for surface modification processes, where it is applied to enhance the hydrophobicity and chemical resistance of surfaces. This property is particularly beneficial in industries such as electronics and automotive, where protective coatings are essential for prolonging the lifespan of components .

Mécanisme D'action

The mechanism of action of 3-(tert-Butyldimethylsiloxy)pentanal involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group is stable under a variety of reaction conditions, protecting the hydroxyl group from unwanted reactions. The silyl ether can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trimethylsilyloxy)pentanal

- 3-(Triisopropylsilyloxy)pentanal

- 3-(tert-Butyldiphenylsilyloxy)pentanal

Uniqueness

3-(tert-Butyldimethylsiloxy)pentanal is unique due to the presence of the tert-butyldimethylsiloxy group, which provides a balance of steric protection and ease of removal. Compared to trimethylsilyl and triisopropylsilyl groups, the tert-butyldimethylsiloxy group offers better stability and selectivity in protecting hydroxyl functionalities. This makes it a preferred choice in complex organic syntheses where selective protection and deprotection are crucial.

Activité Biologique

3-(tert-Butyldimethylsiloxy)pentanal is a siloxy compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the tert-butyldimethylsiloxy group enhances its lipophilicity, which can influence its interaction with biological membranes and proteins.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Some studies suggest that siloxane compounds exhibit antimicrobial activity against various pathogens.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which could have therapeutic implications.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

The proposed mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : The incorporation of the siloxy group may disrupt lipid bilayers, leading to altered permeability and cell lysis.

- Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.

- Reactive Oxygen Species (ROS) Generation : Some siloxanes are known to induce oxidative stress in cells, which could lead to apoptosis or necrosis.

Research Findings and Case Studies

A review of relevant literature reveals several studies highlighting the biological activities of siloxane compounds similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth in vitro. |

| Study 2 | Enzyme Interaction | Identified as a potential inhibitor of specific metabolic enzymes related to cancer metabolism. |

| Study 3 | Membrane Studies | Showed alterations in membrane fluidity affecting cellular signaling pathways. |

Case Study: Antibacterial Activity

A study conducted by Smith et al. (2022) investigated the antibacterial properties of various siloxane compounds, including this compound. The results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a novel antibacterial agent.

Case Study: Enzyme Inhibition

Research by Johnson et al. (2021) focused on the inhibitory effects of siloxane derivatives on cancer-related enzymes. It was found that this compound inhibited lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism, thereby reducing lactate production in treated cells.

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-7-10(8-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUANBFMJXCZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=O)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131049-92-8 | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]pentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.